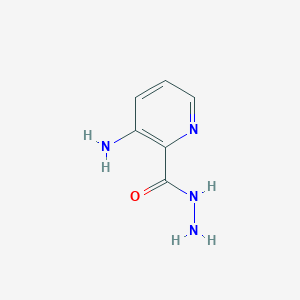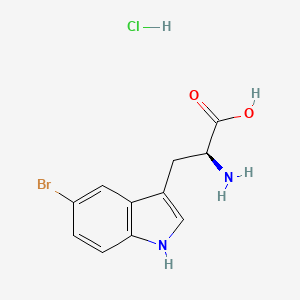![molecular formula C19H25ClN5O2+ B13834466 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological research. The compound is characterized by its azo group, which is responsible for its color, and its quaternary ammonium group, which imparts solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of nitro compounds.
Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, nitro derivatives, and amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mécanisme D'action
The mechanism of action of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium involves its interaction with cellular components. The azo group can form hydrogen bonds with proteins and nucleic acids, leading to changes in their structure and function. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: This compound has a similar structure but lacks the quaternary ammonium group, affecting its solubility and applications.
Synacryl Red 2G: Another azo dye with similar color properties but different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium makes it unique among azo dyes. This group enhances its solubility in water and its ability to interact with biological membranes, making it more versatile for various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H25ClN5O2+ |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H25ClN5O2/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20/h4-9,14,21H,10-13H2,1-3H3/q+1 |
Clé InChI |
AKIYYDSXDIXEOB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
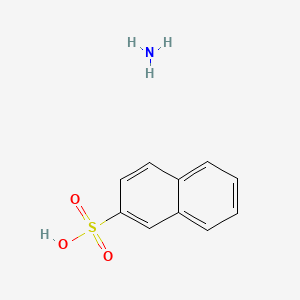
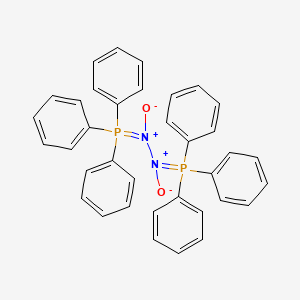

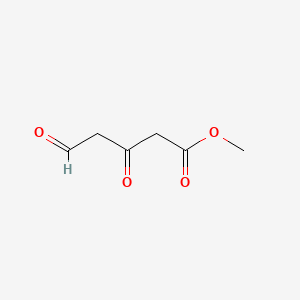
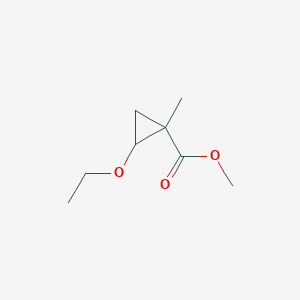
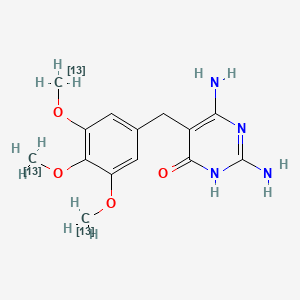
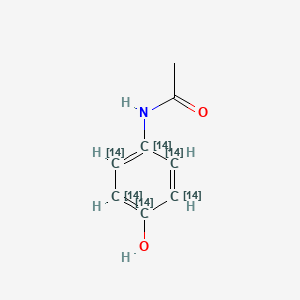
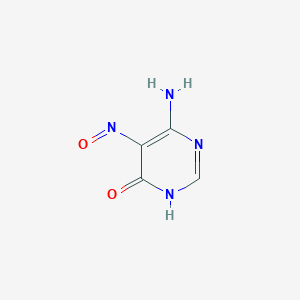
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
